molecular formula C25H35NO B4934906 3-phenyl-N-[2,4,6-tri(propan-2-yl)phenyl]butanamide

3-phenyl-N-[2,4,6-tri(propan-2-yl)phenyl]butanamide

Cat. No.: B4934906
M. Wt: 365.6 g/mol
InChI Key: IPAXESYTGDRBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-[2,4,6-tri(propan-2-yl)phenyl]butanamide is an organic compound with a complex structure It is characterized by the presence of a phenyl group and a butanamide moiety, along with a tri(propan-2-yl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[2,4,6-tri(propan-2-yl)phenyl]butanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-phenylbutanoic acid with 2,4,6-tri(propan-2-yl)aniline under specific conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[2,4,6-tri(propan-2-yl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

Scientific Research Applications

3-phenyl-N-[2,4,6-tri(propan-2-yl)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[2,4,6-tri(propan-2-yl)phenyl]butanamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N-[2,4,6-tri(propan-2-yl)phenyl]butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenyl and butanamide groups, along with the tri(propan-2-yl)phenyl moiety, makes it a versatile compound with diverse applications.

Properties

IUPAC Name

3-phenyl-N-[2,4,6-tri(propan-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO/c1-16(2)21-14-22(17(3)4)25(23(15-21)18(5)6)26-24(27)13-19(7)20-11-9-8-10-12-20/h8-12,14-19H,13H2,1-7H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAXESYTGDRBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)NC(=O)CC(C)C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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